molecular formula C9H16O2 B3310187 Pent-1-en-3-yl isobutyrate CAS No. 945529-33-9

Pent-1-en-3-yl isobutyrate

Cat. No.: B3310187
CAS No.: 945529-33-9
M. Wt: 156.22 g/mol
InChI Key: WKNMSTAGPNHPGW-UHFFFAOYSA-N
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Description

Pent-1-en-3-yl isobutyrate is an organic compound with the molecular formula C9H16O2. It is an ester formed from pent-1-en-3-ol and isobutyric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-1-en-3-yl isobutyrate can be synthesized through the esterification reaction between pent-1-en-3-ol and isobutyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalytic systems and purification techniques, such as distillation, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Pent-1-en-3-yl isobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted esters or other functionalized compounds.

Scientific Research Applications

Pent-1-en-3-yl isobutyrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of pent-1-en-3-yl isobutyrate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes, altering their activity and leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Pent-1-en-3-yl acetate: An ester formed from pent-1-en-3-ol and acetic acid.

    Pent-1-en-3-yl propionate: An ester formed from pent-1-en-3-ol and propionic acid.

    Pent-1-en-3-yl butyrate: An ester formed from pent-1-en-3-ol and butyric acid.

Uniqueness

Pent-1-en-3-yl isobutyrate is unique due to its specific ester group derived from isobutyric acid, which imparts distinct chemical and physical properties compared to other similar esters. Its unique structure influences its reactivity and applications in various fields.

Properties

IUPAC Name

pent-1-en-3-yl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-5-8(6-2)11-9(10)7(3)4/h5,7-8H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNMSTAGPNHPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C)OC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668251
Record name Pent-1-en-3-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945529-33-9
Record name Pent-1-en-3-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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